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molecular formula C15H12O4 B074374 2-(4-Methoxybenzoyl)benzoic acid CAS No. 1151-15-1

2-(4-Methoxybenzoyl)benzoic acid

Cat. No. B074374
M. Wt: 256.25 g/mol
InChI Key: UIUCGMLLTRXRBF-UHFFFAOYSA-N
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Patent
US04790961

Procedure details

Anhydrous aluminum chloride (140 g) was added at ambient temperature to a vigorously stirred mixture of 148 g of phthalic anhydride, 250 ml anisole, and 250 ml carbon disulfide. After 2.5 hours, the solution was hydrolyzed with ice water and the organic solvents were removed by steam distillation. A gray solid which precipitated when the residual solution cooled to room temperature was separated from the liquid by decantation and dissolved in ca. 1 L chloroform. Rotary evaporation of the chloroform left 107 g (42%) of white solid which was recrystallized from acetic acid/water: mp. 142°-144.5° C. (lit.* mp. 122°-123.5° C.). IR (KBr): 1686, 1660 (two different carbonyls), 1550-1600, 1420-1370, 1280, 1255, 1170, 1150, 1015, 850, 800, 755 cm-1.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:15])[O:10][C:8](=[O:9])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[C:16]1([O:22][CH3:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(=S)=S>[CH3:23][O:22][C:16]1[CH:21]=[CH:20][C:19]([C:8]([C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[C:5]([OH:10])=[O:15])=[O:9])=[CH:18][CH:17]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
148 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents were removed by steam distillation
CUSTOM
Type
CUSTOM
Details
A gray solid which precipitated when the residual solution
CUSTOM
Type
CUSTOM
Details
was separated from the liquid by decantation
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ca. 1 L chloroform
CUSTOM
Type
CUSTOM
Details
Rotary evaporation of the chloroform
WAIT
Type
WAIT
Details
left 107 g (42%) of white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetic acid/water

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
COC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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